molecular formula C15H15NO2S B12737444 (R)-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide CAS No. 256221-14-4

(R)-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide

Cat. No.: B12737444
CAS No.: 256221-14-4
M. Wt: 273.4 g/mol
InChI Key: STYDDXVVFOELNK-OAHLLOKOSA-N
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Description

®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide is a compound belonging to the class of benzisothiazoles. This compound is characterized by a benzene ring fused to an isothiazole ring, with a methyl group and a p-tolyl group attached. The 1,1-dioxide indicates the presence of two oxygen atoms bonded to the sulfur atom in the isothiazole ring, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with a carbonyl compound, followed by oxidation to introduce the sulfone group. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization and subsequent oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isothiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Scientific Research Applications

®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the sulfone group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

256221-14-4

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

(3R)-2-methyl-3-(4-methylphenyl)-3H-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C15H15NO2S/c1-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)19(17,18)16(15)2/h3-10,15H,1-2H3/t15-/m1/s1

InChI Key

STYDDXVVFOELNK-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3S(=O)(=O)N2C

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3S(=O)(=O)N2C

Origin of Product

United States

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